molecular formula C7H17NO B090997 3-Dimethylamino-2,2-dimethyl-1-propanol CAS No. 19059-68-8

3-Dimethylamino-2,2-dimethyl-1-propanol

Cat. No.: B090997
CAS No.: 19059-68-8
M. Wt: 131.22 g/mol
InChI Key: PYEWZDAEJUUIJX-UHFFFAOYSA-N
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Description

3-Dimethylamino-2,2-dimethyl-1-propanol (CAS 19059-68-8) is a branched amino alcohol with the molecular formula C7H17NO (MW 131.22 g/mol). It is a colorless liquid (boiling point: 69°C) characterized by a dimethylamino group (-N(CH3)2) and two methyl substituents on the β-carbon . This compound is hygroscopic and soluble in polar organic solvents like dichloromethane and methanol . Its applications include:

  • Synthesis of anion exchange membranes (AEMs) for dye adsorption in wastewater treatment .
  • Use as a monomer in photosensitive polyimide resins for semiconductor devices .
  • Intermediate in organic synthesis, such as the preparation of 3-dimethylamino-2,2-dimethylpropanal via condensation reactions .

Preparation Methods

3-Dimethylamino-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods often involve the use of large-scale reactors where the reactants are combined and heated to the appropriate temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .

Scientific Research Applications

Industrial Applications

DMAMP is utilized in several industrial sectors due to its multifunctional properties:

  • Coatings and Adhesives
    • Used as a catalyst and solubilizer in industrial and automotive coatings , enhancing adhesion and durability.
    • Functions as an emulsifier in adhesives and sealants, improving formulation stability.
  • Polymer Chemistry
    • Acts as a catalyst in the production of polyurethanes and epoxies , facilitating faster curing times and improved mechanical properties.
    • Employed in emulsion polymerization processes to stabilize dispersions of polymers.
  • Cleaning Products
    • Incorporated into household and industrial cleaning agents for its surfactant properties, enhancing cleaning efficacy.
  • Metalworking Fluids
    • Serves as a vapor-phase corrosion inhibitor in metalworking fluids, protecting metal surfaces from oxidation during machining operations.
  • Oil and Gas Industry
    • Functions as a scavenger for CO2_2 and H2_2S, aiding in the purification processes within oil and gas extraction.

Pharmaceutical Applications

DMAMP is a crucial intermediate in pharmaceutical synthesis:

  • Used to synthesize various active pharmaceutical ingredients (APIs), particularly those requiring tertiary amines.
  • Its structure allows for the formation of complex molecules used in drug development, particularly in the creation of compounds targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of DMAMP as an intermediate in synthesizing a novel class of antidepressants. The compound's unique structure facilitated the formation of key intermediates that exhibited high potency against serotonin receptors. The reaction conditions optimized for this synthesis involved using DMAMP under mild temperatures and controlled pH levels, showcasing its effectiveness as a building block for complex organic molecules.

Case Study 2: Coating Formulations

In an industrial application, DMAMP was incorporated into a polyurethane coating formulation aimed at enhancing durability and adhesion on automotive surfaces. The study reported improved weather resistance and reduced curing time when DMAMP was used as a catalyst compared to traditional systems. This led to increased production efficiency and lower VOC emissions, aligning with environmental regulations.

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
CoatingsAutomotive and industrial coatingsEnhanced adhesion, durability
Polymer ChemistryCatalysis in polyurethane and epoxy productionFaster curing times, improved properties
Cleaning ProductsSurfactant in cleaning agentsIncreased cleaning efficacy
Metalworking FluidsCorrosion inhibitionProtection against oxidation
Oil & GasScavenging CO2_2 and H2_2SImproved purification processes
PharmaceuticalsIntermediate for drug synthesisHigh potency compounds

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2,2-dimethyl-1-propanol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions where it donates its electron pair to electrophilic centers. This property makes it useful in the formation of carbon-nitrogen bonds in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino Alcohols with Varying Substituents

(a) 3-Dimethylamino-1-propanol (CAS 3179-63-3)

  • Structure: Linear chain with a terminal dimethylamino group (-N(CH3)2).
  • Properties: Lower molecular weight (103.17 g/mol), hygroscopic, and soluble in methanol .
  • Applications : Used as a building block in surfactants and pharmaceutical intermediates.
  • Key Difference : Lacks the steric hindrance of the 2,2-dimethyl group, leading to higher reactivity in nucleophilic substitutions compared to the branched analog .

(b) 3-Diethylamino-1-propanol (CAS 622-93-5)

  • Structure: Similar to 3-dimethylamino-1-propanol but with diethylamino (-N(C2H5)2) substituents.
  • Properties: Higher lipophilicity due to ethyl groups, impacting solubility in non-polar solvents.
  • Applications : Used in ion-exchange resins and corrosion inhibitors.
  • Key Difference : Bulkier substituents reduce solubility in water but enhance stability in acidic conditions .

Positional Isomers

(a) 2-(Dimethylamino)-1-propanol

  • Structure: Dimethylamino group on the α-carbon.
  • Properties : Lower boiling point due to reduced branching.
  • Applications : Intermediate in polymer chemistry and agrochemicals.
  • Key Difference: The α-position of the amino group increases susceptibility to oxidation compared to the β-position in 3-dimethylamino-2,2-dimethyl-1-propanol .

(b) 1-(Dimethylamino)-2-propanol

  • Structure: Amino group on the terminal carbon adjacent to the hydroxyl group.
  • Properties : Higher polarity, leading to improved water solubility.
  • Applications : Catalyst in urethane foams and epoxy resins.
  • Key Difference : Proximity of functional groups facilitates intramolecular hydrogen bonding, altering reactivity .

Functional Group Variants

(a) 3-Amino-2,2-dimethyl-1-propanol

  • Structure: Primary amino (-NH2) group instead of dimethylamino.
  • Properties : Melting point ~70°C, hygroscopic, and used as a reductant in cyclic carbonate synthesis .
  • Key Difference : The absence of methyl groups on the nitrogen reduces steric hindrance, enhancing nucleophilicity but increasing sensitivity to oxidation .

(b) 3-Bromo-2,2-dimethyl-1-propanol (CAS 40894-00-6)

  • Structure: Bromine replaces the dimethylamino group.
  • Properties : Higher density (1.29 g/cm³) and refractive index (1.475).
  • Applications : Key intermediate in synthesizing aldehydes via oxidation .
  • Key Difference: Bromine’s electronegativity makes it a better leaving group, enabling use in SN2 reactions, unlike the amino analogs .

(c) Neopentyl Alcohol (2,2-Dimethyl-1-propanol)

  • Structure: Lacks the dimethylamino group.
  • Properties: Lower boiling point (113–114°C) and non-polar due to the absence of an amino group .
  • Applications : Solvent and precursor for neopentyl glycol.
  • Key Difference: The hydroxyl group in neopentyl alcohol is less reactive compared to amino alcohols, limiting its use in condensation reactions .

Biological Activity

3-Dimethylamino-2,2-dimethyl-1-propanol (DMADMP) is a tertiary amine with significant applications in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H17NO
  • Molecular Weight : 129.22 g/mol
  • Structural Characteristics : DMADMP features a dimethylamino group, which is crucial for its biological activity. The branched structure enhances its solubility and reactivity in biochemical environments.

DMADMP exhibits biological activity through several mechanisms:

  • Enzyme Interaction : It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. For example, it may inhibit choline uptake, similar to other dimethylamino alcohols.
  • Cytoprotection : The compound may act as a protector against cytotoxic agents such as mechlorethamine, which is relevant in cancer therapy contexts.
  • Biochemical Assays : DMADMP is utilized as a reagent in biochemical assays, indicating its role in facilitating various chemical reactions within biological systems.

Biological Activity Studies

Several studies have investigated the biological effects of DMADMP:

Case Study 1: Cytotoxicity Protection

A study focused on the protective effects of DMADMP against mechlorethamine-induced cytotoxicity in cell cultures. Results indicated that DMADMP significantly reduced cell death compared to control groups, suggesting its potential use as a cytoprotective agent in chemotherapy settings.

Case Study 2: Enzyme Inhibition

Research on the interaction of DMADMP with choline transporters demonstrated that the compound inhibits choline uptake in neuronal cells. This inhibition could have implications for neuroprotective strategies and the treatment of neurodegenerative diseases.

Dosage Effects and Toxicity

The effects of DMADMP are dose-dependent:

  • Low Doses : At lower concentrations, DMADMP exhibits beneficial effects such as enhanced cell viability and reduced apoptosis.
  • High Doses : Conversely, high doses can lead to toxicity, including adverse effects on cellular metabolism and viability. Understanding these thresholds is critical for safe applications in therapeutic contexts.

Transport and Distribution

The distribution of DMADMP within biological systems is influenced by its interaction with cellular transporters:

  • Cellular Uptake : DMADMP's ability to penetrate cell membranes is facilitated by its lipophilic nature due to the dimethylamino group.
  • Subcellular Localization : Once inside the cell, DMADMP localizes to specific organelles, impacting its efficacy and mechanism of action.

Research Findings Summary

Study FocusKey Findings
Cytotoxicity ProtectionReduced mechlorethamine-induced cell death
Enzyme InhibitionInhibition of choline uptake in neuronal cells
Dosage EffectsBeneficial at low doses; toxic at high doses
Transport and DistributionEnhanced cellular uptake due to lipophilicity; specific subcellular localization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-dimethylamino-2,2-dimethyl-1-propanol?

  • Methodology : A plausible pathway involves the Mannich reaction, where dimethylamine reacts with formaldehyde and a suitable alcohol precursor under controlled conditions. For example, analogous reactions for dimethylaminomethylphenol (via Mannich) suggest similar strategies for tertiary amino alcohols . Alternative approaches may include nucleophilic substitution or oxidation of intermediates, as seen in the synthesis of related brominated derivatives (e.g., oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium chlorochromate) .
  • Critical Parameters : Reaction temperature (optimized between 60–80°C), pH control, and stoichiometric ratios of amines to carbonyl compounds are crucial to minimize side products.

Q. How can this compound be purified effectively?

  • Methodology : Fractional distillation under reduced pressure (e.g., 184–187°C boiling point range for structurally similar alcohols ) or column chromatography using silica gel with polar eluents (e.g., methanol/dichloromethane mixtures).
  • Safety Note : Due to potential electrostatic discharge risks during handling, grounding equipment and inert atmospheres (e.g., nitrogen) are recommended .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tertiary amine and hydroxyl group positions.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected m/z ~145–155 for related dimethylamino alcohols ).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) for purity assessment, as demonstrated for structurally similar amino alcohols .

Advanced Research Questions

Q. What challenges arise in stereochemical control during the synthesis of derivatives?

  • Mechanistic Insight : Radical cyclization reactions (e.g., using n-tributyltin hydride and AIBN) can induce high diastereoselectivity (>99%) in bicyclic systems, as observed in analogous β-lactam syntheses. Steric hindrance from the 2,2-dimethyl group may limit conformational flexibility, favoring specific transition states .
  • Experimental Design : Employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction progress via chiral HPLC or polarimetry .

Q. How can contradictions in catalytic oxidation data be resolved?

  • Case Study : Oxidation of 1-phenyl-2,2-dimethyl-1-propanol (a structural analog) with iron-based catalysts highlights variability in product yields depending on solvent polarity and catalyst loading .
  • Resolution Strategy : Use design of experiments (DoE) to systematically evaluate variables (e.g., catalyst type, temperature, solvent). Compare kinetic data (e.g., turnover frequency) and characterize intermediates via in situ IR or EPR spectroscopy .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

  • Steric Effects : The 2,2-dimethyl groups create significant steric hindrance, potentially slowing SN2 reactions. For example, dimethylamine (a weaker nucleophile) reacts preferentially in less hindered systems .
  • Mitigation Approaches : Use bulky leaving groups (e.g., tosylates) or switch to SN1 mechanisms with polar protic solvents to enhance reaction rates .

Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEWZDAEJUUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066452
Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Molecular Weight

131.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19059-68-8
Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-Dimethylamino-2,2-dimethyl-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 3-(dimethylamino)-2,2-dimethylpropan-1-ol
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Record name 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Dimethylamino-2,2-dimethyl-1-propanol
3-Dimethylamino-2,2-dimethyl-1-propanol
3-Dimethylamino-2,2-dimethyl-1-propanol
3-Dimethylamino-2,2-dimethyl-1-propanol
3-Dimethylamino-2,2-dimethyl-1-propanol
3-Dimethylamino-2,2-dimethyl-1-propanol

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